2-tert-Butylaniline

説明

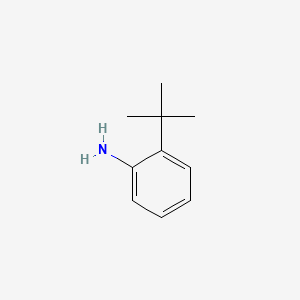

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIOZWYBDBVCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212439 | |

| Record name | 2-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-tert-Butylaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6310-21-0 | |

| Record name | 2-tert-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-21-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-Butylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F46C9L299 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-tert-Butylaniline (CAS: 6310-21-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, safety, and handling information for 2-tert-Butylaniline. The information is curated for professionals in research and development who utilize this compound as a key building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.

Chemical Identity and Physical Properties

This compound, also known as o-tert-Butylaniline or 2-(1,1-Dimethylethyl)benzenamine, is a sterically hindered aromatic amine.[1][2] Its structure consists of an aniline (B41778) molecule substituted with a tert-butyl group at the ortho position.[3] This substitution imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1][4] The compound typically appears as a colorless to pale yellow or red-brown liquid.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6310-21-0 | [3] |

| Molecular Formula | C₁₀H₁₅N | [3][5] |

| Molecular Weight | 149.23 g/mol | [5] |

| Melting Point | -60 °C | [1][5] |

| Boiling Point | 123-124 °C at 17 mmHg | [1][2] |

| 234.6 °C at 760 mmHg | [6][7] | |

| Density | 0.957 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.545 | [1][5] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [8] |

| Vapor Pressure | 0.0525 mmHg at 25 °C | [5] |

| Solubility | Sparingly soluble in water. Slightly soluble in chloroform (B151607) and methanol. | [3][5] |

| pKa | 3.78 ± 0.10 (Predicted) | [5] |

Safety and Handling

This compound is classified as an irritant and requires careful handling in a well-ventilated area to avoid exposure.[3][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and respiratory protection where necessary, should be used.[8][9]

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard Class | Skin Irrit. 2 | Causes skin irritation | [3][9] |

| Eye Irrit. 2 | Causes serious eye irritation | [3][9] | |

| STOT SE 3 | May cause respiratory irritation | [3][9] | |

| Signal Word | Warning | [3] | |

| Hazard Statements | H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] | |

| H335 | May cause respiratory irritation | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][8] |

| P264 | Wash skin thoroughly after handling | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water | [3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [8][10] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell | [3][9] |

Synthesis and Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[3] Its sterically hindered nature is exploited in reactions such as the chemo- and regioselective copper-catalyzed amination of 2-chlorobenzoic acids.[1][6][11] It is also used to prepare complex ligands and rotamers for materials science research.[1][5][11]

A common synthetic route involves the alkylation of aniline. The logical workflow for such a synthesis is outlined below.

Experimental Protocols

The following are generalized methodologies for the determination of key physicochemical properties. Specific instrumentation and conditions may vary between laboratories.

A. Determination of Boiling Point (Reduced Pressure)

-

Apparatus: A distillation apparatus equipped with a vacuum pump, manometer, and a thermometer.

-

Procedure:

-

Place a sample of this compound into the distillation flask along with boiling chips.

-

Assemble the distillation apparatus, ensuring all joints are properly sealed.

-

Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 17 mmHg).[1]

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

-

B. Determination of Density

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume and a calibrated analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer (m₁).

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present. Thermostat to a specific temperature (e.g., 25 °C).[1]

-

Weigh the pycnometer filled with the sample (m₂).

-

Empty and clean the pycnometer, then fill it with distilled water and weigh it (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water.

-

C. Quality Control and Analytical Workflow

The purity and identity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography (GC) and spectroscopic methods.

References

- 1. This compound | 6310-21-0 [chemicalbook.com]

- 2. This compound CAS#: 6310-21-0 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Cas 6310-21-0,this compound | lookchem [lookchem.com]

- 6. This compound | CAS#:6310-21-0 | Chemsrc [chemsrc.com]

- 7. This compound [stenutz.eu]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.ie [fishersci.ie]

- 10. chemicalbook.com [chemicalbook.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

A Technical Guide to the Physical Properties of 2-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-tert-butylaniline. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols for the cited data.

Core Physical and Chemical Properties

This compound is a sterically hindered aniline (B41778) derivative.[1][2] It presents as a clear, pale yellow to red-brown liquid at room temperature.[1][2] Its chemical structure consists of a tert-butyl group attached to the ortho position of an aniline ring.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [3][4][5] |

| Melting Point | -60 °C (lit.)[1][2][3][5][6][7][8] |

| Boiling Point | 123-124 °C at 17 mmHg (lit.)[1][2][3][5][6] |

| Density | 0.957 g/mL at 25 °C (lit.)[1][2][3][5][6][7] |

| Refractive Index (n20/D) | 1.545 (lit.)[1][2][3][6][9] |

| Flash Point | 102 °C (215.6 °F) - closed cup[5][10] |

| pKa | 3.78 ± 0.10 (Predicted)[9] |

Solubility Profile

This compound is sparingly soluble in water but shows good solubility in certain organic solvents.[11]

| Solvent | Solubility |

| Chloroform | Slightly Soluble[9] |

| Methanol | Slightly Soluble[9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of liquid organic compounds like this compound.

Melting Point Determination

The reported melting point of -60 °C is typically determined using a cryostat.

Methodology:

-

A small sample of this compound is placed in a capillary tube.

-

The capillary tube is inserted into a calibrated low-temperature thermometer or a digital probe within a cryostat.

-

The cryostat is cooled at a controlled rate.

-

The temperature at which the liquid sample solidifies is recorded as the freezing point, which is equivalent to the melting point.

Boiling Point Determination

The boiling point is determined at a reduced pressure (17 mmHg) due to the high atmospheric boiling point of the compound.

Methodology:

-

A small quantity of this compound is placed in a distillation flask.

-

The flask is connected to a vacuum source and a manometer to maintain a constant pressure of 17 mmHg.

-

The flask is heated gradually.

-

The temperature at which the liquid boils and its vapor phase is in equilibrium with the liquid phase is recorded as the boiling point at that specific pressure.

Density Measurement

The density of liquid this compound is determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound at 25 °C.

-

The mass of the pycnometer with the sample is measured.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer.

Methodology:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read directly from the instrument's scale at a constant temperature of 20 °C.

Solubility Determination

A qualitative assessment of solubility is performed by observing the miscibility of the compound in various solvents.

Methodology:

-

A small, measured amount of this compound is added to a test tube.

-

A measured volume of the solvent (e.g., chloroform, methanol) is added to the test tube.

-

The mixture is agitated vigorously.

-

The mixture is visually inspected for the presence of a single phase (soluble) or multiple phases (insoluble/sparingly soluble).

Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra are crucial for confirming the structure of this compound.

Typical Protocol:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Typical Protocol:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The salt plates are placed in the sample holder of the IR spectrometer, and the spectrum is recorded. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds in the molecule.

Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

Caption: Interplay of molecular structure and physical properties.

This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. For further safety and handling information, please refer to the Safety Data Sheet (SDS).[12]

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. byjus.com [byjus.com]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. vernier.com [vernier.com]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

2-tert-butylaniline molecular structure and formula

An in-depth technical guide to the molecular structure, properties, and synthesis of 2-tert-butylaniline for researchers, scientists, and drug development professionals.

Core Molecular Identity

This compound, systematically named 2-(1,1-dimethylethyl)benzenamine, is an aromatic amine with the chemical formula C₁₀H₁₅N.[1][2] It is characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) and a bulky tert-butyl group at the ortho position. This steric hindrance significantly influences its chemical reactivity and physical properties.[3][4]

| Identifier | Value |

| IUPAC Name | This compound[5] |

| Synonyms | 2-(1,1-Dimethylethyl)benzenamine, o-tert-Butylaniline[1] |

| CAS Number | 6310-21-0[1][2] |

| Molecular Formula | C₁₀H₁₅N[1][2] |

| Molecular Weight | 149.23 g/mol [6] |

| Canonical SMILES | CC(C)(C)C1=CC=CC=C1N[5] |

| InChI Key | AEIOZWYBDBVCGW-UHFFFAOYSA-N[1][5] |

Physicochemical Properties

This compound is typically a colorless to pale yellow or red-brown liquid at room temperature.[1] A summary of its key physical properties is presented below.

| Property | Value |

| Appearance | Clear light yellow to red-brown liquid[1][7] |

| Melting Point | -60 °C |

| Boiling Point | 123-124 °C (at 17 mmHg) |

| Density | 0.957 g/mL (at 25 °C) |

| Refractive Index | 1.5440 to 1.5460 (at 20°C, 589 nm)[7] |

Molecular Structure and Visualization

The structure consists of a central benzene ring. An amino group (-NH₂) is attached to carbon 1, and a tert-butyl group (-C(CH₃)₃) is attached to carbon 2. Due to the lack of available crystallographic data, experimental bond lengths and angles are not provided.

Caption: 2D molecular structure of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the tert-butyl protons, the aromatic protons, and the amine protons.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | 1.3 - 1.5 | Singlet (s) | 9H |

| Amine (-NH₂) | Broad signal, variable position | Singlet (br s) | 2H |

| Aromatic (-C₆H₄-) | 6.5 - 7.5 | Multiplets (m) | 4H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will distinguish between the aliphatic carbons of the tert-butyl group and the aromatic carbons of the benzene ring.

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl (-CH₃) | 29 - 35 |

| Quaternary (C(CH₃)₃) | 29 - 35 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-N) | 140 - 150 |

| Aromatic (C-C(CH₃)₃) | 130 - 145 |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by absorptions corresponding to the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic groups.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the alkylation of aniline (B41778) using methyl tert-butyl ether with a montmorillonite (B579905) catalyst.[5]

Materials:

-

Aniline (0.012 mol)

-

Methyl tert-butyl ether (0.48 mol)

-

Montmorillonite catalyst (3.83 g)

-

100 mL Autoclave

-

Nitrogen gas

Procedure:

-

Weigh and add aniline, methyl tert-butyl ether, and the montmorillonite catalyst into a 100 mL autoclave.[5]

-

To ensure an oxygen-free environment, purge the autoclave with nitrogen gas five times.[5]

-

Heat the reaction mixture to 165 °C while initiating mechanical stirring at 900 rpm.[5]

-

Maintain the reaction temperature within ±1°C for a duration of 4 hours.[5]

-

After the reaction period, cease heating and stirring, allowing the mixture to cool to room temperature.[5]

-

The product can then be isolated and purified using standard techniques such as filtration to remove the catalyst followed by distillation.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Analysis Protocol (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound (5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher).[8] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, the simplest method is to acquire the spectrum "neat". Place a single drop of the liquid between two KBr or NaCl salt plates.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first for subtraction.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis. Its sterically hindered amino group allows for selective reactions. It is utilized in the synthesis of:

-

Pharmaceuticals: Acts as a building block for complex active pharmaceutical ingredients (APIs).[1]

-

Dyes and Pigments: Incorporated into structures to create colored compounds.[1]

-

Agrochemicals: Used in the development of pesticides and herbicides.[1]

-

Specialty Chemicals: Employed in chemo- and regioselective copper-catalyzed cross-coupling reactions, for example, in the amination of 2-chlorobenzoic acids.[4]

References

- 1. Page loading... [guidechem.com]

- 2. Benzenamine, 2-(1,1-dimethylethyl)- [webbook.nist.gov]

- 3. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenamine, 2-(1,1-dimethylethyl)- (CAS 6310-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 369870250 [thermofisher.com]

- 8. utsouthwestern.edu [utsouthwestern.edu]

Spectroscopic Data of 2-tert-butylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-tert-butylaniline, a sterically hindered primary amine with significant applications in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, supported by general experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to the distinct chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals in both the aromatic and aliphatic regions. The integration of these signals corresponds to the number of protons in each environment.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.2 - 6.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 3.7 | Singlet (broad) | 2H | Amine protons (-NH₂) |

| ~ 1.4 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the tert-butyl group, a single signal is expected for the three methyl carbons.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C-NH₂ (aromatic) |

| ~ 135 | C-C(CH₃)₃ (aromatic) |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 118 | Aromatic CH |

| ~ 115 | Aromatic CH |

| ~ 34 | Quaternary C (-C (CH₃)₃) |

| ~ 30 | Methyl C (-C(CH₃ )₃) |

Note: Chemical shifts are referenced to TMS at 0 ppm. The specific assignments of the aromatic carbons can be confirmed by advanced NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the substituted benzene (B151609) ring.

Table 3: Expected IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Medium, Doublet | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |

| 1620-1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic ring) |

| 1365 | Strong | C-H bend (tert-butyl) |

| 750-730 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of TMS is added as an internal standard.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key parameters such as spectral width, acquisition time, and number of scans are optimized.

-

Data Processing: The acquired FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. The chemical shifts, multiplicities, and integrations of the peaks are determined.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The sample is scanned over the desired wavenumber range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions and intensities of the absorption bands are then identified.

Workflow and Data Analysis

The general workflow for obtaining and interpreting spectroscopic data is outlined below.

A Comprehensive Technical Guide to the Commercial Production of 2-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the commercial production of 2-tert-butylaniline, a key intermediate in the pharmaceutical and specialty chemical industries. This document details the primary synthesis routes, presents comparative quantitative data, and offers detailed experimental protocols. Furthermore, it visualizes key reaction pathways and experimental workflows to facilitate a deeper understanding of the manufacturing processes.

Introduction

This compound (2-TBA) is a sterically hindered primary aromatic amine of significant industrial importance. Its unique structural properties make it a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and specialty polymers. The commercial viability of 2-TBA production hinges on cost-effective, selective, and environmentally sound manufacturing processes. The dominant route for its synthesis is the Friedel-Crafts alkylation of aniline (B41778) with a tert-butylating agent, typically over a solid acid catalyst. This guide will explore the nuances of this and other relevant synthesis methodologies.

Primary Synthesis Routes

The commercial production of this compound is primarily achieved through the direct alkylation of aniline. The choice of the tert-butylating agent and the catalyst system are critical factors that influence the reaction's efficiency, selectivity, and overall economic feasibility.

Alkylation of Aniline with Isobutylene (B52900)

The reaction of aniline with isobutylene is a widely used industrial method. This process is typically carried out at elevated temperatures and pressures in the presence of a solid acid catalyst.

Alkylation of Aniline with tert-Butanol (B103910)

Tert-butanol serves as an alternative tert-butylating agent. The reaction proceeds via the dehydration of tert-butanol to isobutylene in situ, which then alkylates the aniline.

Alkylation of Aniline with Methyl tert-Butyl Ether (MTBE)

MTBE can also be employed as a source of the tert-butyl group. The reaction is catalyzed by solid acids, and while effective, it generates methanol (B129727) as a byproduct.

Catalyst Systems in this compound Production

The selection of an appropriate catalyst is paramount in directing the regioselectivity of the alkylation towards the desired ortho-isomer (this compound) and minimizing the formation of byproducts such as 4-tert-butylaniline, 2,6-di-tert-butylaniline, and N-tert-butylaniline.

-

Silica-Alumina: These amorphous solid acids are robust and cost-effective catalysts for aniline alkylation. The acidity and catalytic activity can be tuned by varying the silica-to-alumina ratio.

-

Zeolites: Crystalline aluminosilicates, such as ZSM-5 and Zeolite Beta, offer shape-selective properties that can enhance the yield of the desired this compound isomer. Their well-defined pore structures can limit the formation of bulkier di- and tri-alkylated byproducts.

-

Montmorillonite (B579905) Clay: This natural clay, often acid-activated, can serve as a low-cost catalyst for this reaction.

-

Heteropolyacids: Supported heteropolyacids, such as dodecatungstophosphoric acid (DTP) on a support like K10 montmorillonite clay, have shown high activity and selectivity in aniline alkylation.[1]

Quantitative Data Presentation

The following tables summarize key quantitative data from various reported methods for the synthesis of this compound, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Alkylation of Aniline with Methyl tert-Butyl Ether (MTBE)

| Catalyst | Temperature (°C) | Aniline Conversion (%) | 2-TBA Selectivity (%) | Mono-alkylated Product Yield (%) | Reference |

| 20% w/w DTP/K10 Montmorillonite | 175 | Not Specified | 53 | >84 | [1] |

Table 2: Alkylation of Aniline with Isobutylene

| Catalyst | Temperature (°C) | Pressure (psig) | Aniline:Isobutylene Molar Ratio | LHSV (h⁻¹) | Product Distribution | Reference | | --- | --- | --- | --- | --- | --- | | Silica-Alumina (70-85% SiO₂) | 160 - 180 | 500 - 1500 | 2:1 to 10:1 | 0.05 - 0.5 | High selectivity to mono-ortho-tert-butylaniline | U.S. Patent 4,892,974 |

Table 3: Alkylation of Aniline with tert-Butanol

| Catalyst | Temperature (°C) | Product Distribution | Reference | | --- | --- | --- | | 20% w/w DTP/K10 Montmorillonite | 150 | Exclusively mono-alkylated products with equal isomer distribution |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound using Montmorillonite Catalyst

This protocol is based on a laboratory-scale synthesis using methyl tert-butyl ether as the alkylating agent.

Materials:

-

Aniline (0.012 mol)

-

Methyl tert-butyl ether (0.48 mol)

-

Commercially available montmorillonite (3.83 g)

-

100 mL Autoclave

-

Nitrogen gas

Procedure:

-

Weigh and add aniline, methyl tert-butyl ether, and montmorillonite catalyst into a 100 mL autoclave.

-

Seal the autoclave and purge it five times with nitrogen to ensure an inert atmosphere.

-

Heat the reaction mixture to 165 °C while stirring mechanically at 900 rpm.

-

Maintain the reaction temperature at 165 ± 1 °C for 4 hours.

-

After the reaction is complete, turn off the heating and stirring and allow the autoclave to cool to room temperature.

-

The product mixture can then be collected and purified by distillation to isolate this compound.[2]

Protocol 2: Industrial Production using Silica-Alumina Catalyst in a Fixed-Bed Reactor

This protocol outlines the general industrial process for the continuous production of this compound.

Feedstock:

-

Aniline

-

Isobutylene

Catalyst:

-

Silica-alumina with 70-85% silica (B1680970) content

Reactor System:

-

Fixed-bed reactor

Procedure:

-

A feedstock of aniline and isobutylene, with a molar ratio of aniline to isobutylene ranging from 2:1 to 10:1, is continuously fed into a fixed-bed reactor packed with the silica-alumina catalyst.

-

The reaction is carried out at a temperature maintained between 160 °C and 180 °C.

-

The pressure in the reactor is maintained between 500 and 1500 psig.

-

The liquid hourly space velocity (LHSV) of the aniline feed is controlled between 0.05 and 0.5 h⁻¹.

-

The reactor effluent, containing this compound, unreacted aniline, and byproducts, is continuously withdrawn.

-

The product mixture is then subjected to a separation and purification process, typically involving distillation, to isolate high-purity this compound.

Mandatory Visualizations

Reaction Pathways and Mechanisms

The synthesis of this compound via Friedel-Crafts alkylation over a solid acid catalyst proceeds through a series of well-defined steps. The following diagrams illustrate the key reaction pathways.

Experimental and Process Workflows

The following diagram illustrates a generalized workflow for the commercial production of this compound, from raw material input to the final purified product.

Conclusion

The commercial production of this compound is a well-established process, primarily relying on the catalytic alkylation of aniline. The choice of solid acid catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivities of the desired ortho-isomer. This guide has provided a detailed overview of the key aspects of this compound synthesis, offering valuable insights for researchers, scientists, and professionals involved in drug development and specialty chemical manufacturing. The presented data, protocols, and diagrams serve as a foundational resource for understanding and potentially improving upon existing industrial processes.

References

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 2-tert-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-tert-butylaniline, a sterically hindered aniline (B41778) derivative crucial as an intermediate in pharmaceutical and chemical synthesis.[1][2] The document details two main pathways: the direct ortho-alkylation of aniline and a two-step process involving the nitration of tert-butylbenzene (B1681246) followed by reduction. Emphasis is placed on the key intermediates, with detailed experimental protocols, quantitative data, and process visualizations to facilitate understanding and application in a research and development setting.

Synthetic Pathways to this compound

Two principal synthetic strategies are employed for the production of this compound, each with distinct key intermediates and process considerations.

Direct Alkylation of Aniline

The most direct route to this compound involves the ortho-alkylation of aniline with a tert-butylating agent. This method is attractive for its atom economy and is utilized in industrial settings. The key to this approach is achieving high selectivity for the ortho position to minimize the formation of the thermodynamically favored para-isomer and di- or poly-alkylated products.

Key Intermediates: The direct alkylation is often a one-pot synthesis, making discrete intermediates less central. However, the reaction proceeds through a transient electrophilic tert-butyl cation or a related species generated from the alkylating agent. The key to the process is the selective attack of the aniline at the ortho position.

Catalysis: The choice of catalyst is critical for achieving high ortho-selectivity. Two main classes of catalysts are employed:

-

Solid Acid Catalysts: Zeolites, particularly nanosized Zeolite Beta, have shown excellent activity and selectivity for the ortho-alkylation of aniline.[3] The shape-selectivity of the zeolite pores is believed to favor the formation of the sterically more constrained ortho-isomer. Montmorillonite (B579905) clays (B1170129) are also effective solid acid catalysts for this transformation.

-

Lewis Acids and Strong Bases: Traditional Friedel-Crafts alkylation using a Lewis acid like aluminum chloride (AlCl₃) can be used, though it often leads to a mixture of isomers.[4] Alternatively, the use of a strong base such as sodium hydride or potassium tert-butoxide can facilitate the alkylation with tert-butyl chloride.

Nitration of tert-Butylbenzene and Subsequent Reduction

This two-step pathway involves the initial synthesis of tert-butylbenzene, followed by nitration and then reduction of the nitro group to an amine.

Key Intermediates:

-

tert-Butylbenzene: This is the initial intermediate, typically synthesized via the Friedel-Crafts alkylation of benzene (B151609) with isobutylene (B52900) or tert-butyl chloride.

-

2-Nitro-tert-butylbenzene: This is the crucial intermediate. The nitration of tert-butylbenzene with a mixture of nitric acid and sulfuric acid yields a mixture of ortho, meta, and para isomers. The tert-butyl group is an ortho-para directing group, but the bulky nature of the group can favor the para-isomer. The separation of the desired 2-nitro-tert-butylbenzene from the other isomers is a critical step in this synthetic route.

Experimental Protocols

Direct Alkylation of Aniline with Methyl tert-Butyl Ether

This protocol describes the synthesis of this compound using a solid acid catalyst.

Reaction: Aniline + Methyl tert-Butyl Ether → this compound

Procedure: [5]

-

In a 100 mL autoclave, combine aniline (11.18 g, 0.12 mol), methyl tert-butyl ether (42.32 g, 0.48 mol), and commercially available montmorillonite catalyst (3.83 g).

-

Purge the autoclave with nitrogen gas five times to ensure an inert atmosphere.

-

Heat the reaction mixture to 165 °C while stirring at 900 rpm.

-

Maintain the reaction temperature at 165 ± 1 °C for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can be isolated and purified by distillation.

Nitration of tert-Butylbenzene

This protocol outlines the nitration of tert-butylbenzene to produce a mixture of nitro-isomers, including the key intermediate 2-nitro-tert-butylbenzene.

Reaction: tert-Butylbenzene + HNO₃/H₂SO₄ → 2-Nitro-tert-butylbenzene + Isomers

Procedure: (Adapted from general nitration procedures)

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add tert-butylbenzene to the stirred nitrating mixture, maintaining the temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice and extract the organic products with a suitable solvent like dichloromethane.

-

Wash the organic layer with water and a dilute sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of nitro-tert-butylbenzene isomers.

-

The isomers can be separated by fractional distillation under vacuum or by column chromatography.

Reduction of 2-Nitro-tert-butylbenzene

This protocol describes the reduction of the key intermediate, 2-nitro-tert-butylbenzene, to the final product, this compound, via catalytic hydrogenation.

Reaction: 2-Nitro-tert-butylbenzene + H₂ (catalyst) → this compound

Procedure: (A general procedure for catalytic hydrogenation)[6][7]

-

In a hydrogenation vessel, dissolve 2-nitro-tert-butylbenzene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude this compound, which can be further purified by distillation.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Direct Alkylation of Aniline

| Alkylating Agent | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Aniline Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |

| Methyl tert-Butyl Ether | Montmorillonite | 165 | Autoclave | 4 | High | High | Not specified | [5] |

| Isobutylene | Nanosized Zeolite Beta | 150-250 | 1-20 | 2-8 | >90 | >90 | >80 | [3] |

| tert-Butyl Chloride | AlCl₃ | 25-80 | 1 | 1-5 | Variable | Low (mixture) | Variable | [4] |

| tert-Butyl Chloride | NaH or KOBuᵗ | Reflux | 1 | 2-6 | High | Variable | Variable | [4] |

Table 2: Nitration of tert-Butylbenzene and Reduction of 2-Nitro-tert-butylbenzene

| Reaction Step | Reactants | Conditions | Isomer Distribution (ortho:meta:para) | Yield (%) | Reference |

| Nitration | tert-Butylbenzene, HNO₃/H₂SO₄ | 0-10 °C | 16:4:80 | ~95 (total isomers) | |

| Reduction | 2-Nitro-tert-butylbenzene, H₂ | Pd/C, RT, 1-5 atm H₂ | N/A | >95 | [6][7] |

Process Visualizations

Synthetic Pathways

The following diagram illustrates the two primary synthetic routes to this compound.

Workflow for the Nitration-Reduction Pathway

This diagram outlines the key experimental steps in the synthesis of this compound via the nitration-reduction pathway.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: direct ortho-alkylation of aniline and a two-step nitration-reduction sequence starting from tert-butylbenzene. The choice of pathway depends on factors such as the desired purity, scale of production, and the availability of specialized catalysts like shape-selective zeolites. For high-throughput and industrial applications, the direct alkylation route using a robust solid acid catalyst offers a more streamlined and atom-economical approach. The nitration-reduction pathway, while longer, provides a classic and reliable method, with the critical step being the efficient separation of the desired 2-nitro-tert-butylbenzene intermediate. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to synthesize this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 5. This compound | 6310-21-0 [chemicalbook.com]

- 6. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]

- 7. mt.com [mt.com]

Steric Hindrance Effects in 2-tert-Butylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of bulky functional groups to modulate a molecule's reactivity and properties is a cornerstone of modern chemical and pharmaceutical sciences. Among these, the tert-butyl group stands out for its significant steric bulk. This guide provides a comprehensive technical overview of the profound steric hindrance effects exerted by the tert-butyl group in the ortho position of the aniline (B41778) ring, focusing on 2-tert-butylaniline. We will delve into its synthesis, spectroscopic characteristics, reactivity, and structural features, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Friedel-Crafts alkylation of aniline. This reaction typically involves the use of an alkylating agent such as tert-butyl chloride or methyl tert-butyl ether in the presence of a catalyst.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

Materials:

-

Aniline

-

Methyl tert-butyl ether (MTBE)

-

Montmorillonite (B579905) K-10 clay catalyst

-

Nitrogen gas

-

Autoclave reactor with mechanical stirring and temperature control

Procedure:

-

In a 100 mL autoclave, combine aniline (1.118 g, 0.012 mol), methyl tert-butyl ether (4.23 g, 0.048 mol), and montmorillonite K-10 catalyst (3.83 g).

-

Purge the autoclave with nitrogen gas five times to ensure an inert atmosphere.

-

Heat the reaction mixture to 165 °C while stirring mechanically at 900 rpm.

-

Maintain the reaction at this temperature for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, can then be purified by distillation and chromatography to achieve a purity of up to 98%.[1]

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Physical Properties

The steric hindrance in this compound influences its spectroscopic and physical properties.

Spectroscopic Data

| Spectroscopic Data | This compound | 2,4,6-Tri-tert-butylaniline (B181305) (for comparison) |

| ¹H NMR (CDCl₃, ppm) | Aromatic H: δ 6.72-7.43, NH₂: δ 3.96 (br s), tert-Butyl H: δ 1.30 (s, 9H) | Aromatic H: δ 7.15 (s, 2H), NH₂: δ 4.88 (s, 2H), p-tert-Butyl H: δ 1.30 (s, 9H), o-tert-Butyl H: δ 1.43 (s, 18H) |

| ¹³C NMR (CDCl₃, ppm) | Quaternary C (tert-Butyl): ~34, Methyl C (tert-Butyl): ~31, Aromatic C: ~118-147 | Quaternary C (p-tert-Butyl): 34.1, Quaternary C (o-tert-Butyl): 31.4, Methyl C (p-tert-Butyl): 31.4, Methyl C (o-tert-Butyl): 31.4, Aromatic C: 121.5, 136.2, 137.9, 142.9 |

| IR (cm⁻¹) | N-H stretch: 3300-3500 (m), C-H (aliphatic) stretch: 2850-3000 (s), C-H (aromatic) stretch: 3000-3100 (m), Aromatic C=C bend: 1500-1700 (m,m), C-H (aromatic) bend: 680-860 (s) | N-H stretch: ~3480, ~3390, C-H stretch: ~2950 |

| UV-Vis (nm) | λmax is expected to show a bathochromic (red) shift compared to aniline (~280 nm) due to the electron-donating tert-butyl group. | - |

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Clear pale yellow to red-brown liquid |

| Melting Point | -60 °C |

| Boiling Point | 123-124 °C at 17 mmHg |

| Density | 0.957 g/mL at 25 °C |

Impact of Steric Hindrance on Reactivity

The bulky tert-butyl group ortho to the amino group creates significant steric shielding, dramatically reducing the nucleophilicity of the nitrogen atom. This has profound implications for its reactivity, particularly in reactions involving the amino group.

Acylation Reactions

The rate of acylation is significantly retarded in this compound compared to aniline and less hindered anilines. The steric bulk of the tert-butyl group impedes the approach of the acylating agent to the nitrogen atom.

Relative Rates of Acylation with Benzoyl Chloride:

| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) |

| Aniline | H | 1 |

| 2-Methylaniline | CH₃ | ~0.1 |

| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 |

| This compound | C(CH₃)₃ | Significantly less than 0.001 (Negligible) |

| 2,6-Di-tert-butylaniline | C(CH₃)₃, C(CH₃)₃ | Negligible |

This data illustrates a clear trend: increasing steric bulk drastically decreases the rate of acylation.

Experimental Protocol: N-Acetylation of an Aniline Derivative (General Procedure)

This protocol for aniline can be adapted for this compound, though significantly longer reaction times and/or more forcing conditions would be expected.

Materials:

-

Aniline (or this compound)

-

Acetyl chloride

-

Pyridine (as a base and solvent)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the aniline derivative in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-acetylated product.[13][14][15][16]

Logical Diagram of Steric Hindrance in Acylation:

Caption: Steric hindrance slows down the acylation of this compound.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

Despite the steric hindrance, this compound can participate in certain reactions, such as the copper-catalyzed N-arylation of 2-chlorobenzoic acid (an Ullmann condensation). This reaction is valuable for the synthesis of N-aryl anthranilic acids, which are important pharmaceutical precursors.

Experimental Protocol: Copper-Catalyzed N-Arylation

Materials:

-

2-Chlorobenzoic acid

-

This compound

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

2-Ethoxyethanol (B86334) (solvent)

-

Nitrogen gas

-

Standard laboratory glassware for reflux

Procedure:

-

To a round-bottom flask, add 2-chlorobenzoic acid (1.0 mmol), this compound (1.1 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Add 2-ethoxyethanol (3 mL) as the solvent.

-

Flush the flask with nitrogen and heat the mixture at reflux (approximately 130 °C) for 24 hours.

-

After cooling, the reaction mixture is worked up by acidification and extraction to isolate the N-(2-tert-butylphenyl)anthranilic acid product.

Proposed Mechanism for the Ullmann Condensation:

Caption: Proposed mechanism for the copper-catalyzed Ullmann condensation.

Structural Characteristics

Crystallographic Data for 2,4,6-Tri-tert-butylaniline:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 9.2210 |

| b (Å) | 18.157 |

| c (Å) | 10.3180 |

| α, β, γ (°) | 90 |

[3]

Due to steric repulsion between the ortho-tert-butyl groups and the amino group, an increase in the C-C-N bond angle and a slight lengthening of the C-N bond compared to aniline would be expected.

Conclusion

The ortho-tert-butyl group in this compound exerts a dominant steric influence that profoundly dictates its chemical behavior. This is most evident in the significant reduction in the reactivity of the amino group towards reactions like acylation. However, this steric shielding does not render the molecule inert, as it can still participate in reactions such as copper-catalyzed N-arylation. The unique reactivity profile of this compound makes it a valuable building block in organic synthesis, particularly when selective reaction at other positions on the aniline ring is desired, or for the synthesis of sterically encumbered ligands and pharmaceutical intermediates. Understanding and harnessing the steric effects of the tert-butyl group is a powerful tool for chemists in the design and synthesis of complex molecules with tailored properties.

References

- 1. This compound | 6310-21-0 [chemicalbook.com]

- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 3. 2,4,6-Tri-tert-butylaniline | C18H31N | CID 70402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR [m.chemicalbook.com]

- 5. 4-tert-Butylaniline(769-92-6) 1H NMR spectrum [chemicalbook.com]

- 6. tert-Butylamine(75-64-9) 13C NMR [m.chemicalbook.com]

- 7. 3,5-DI-TERT-BUTYLANILINE(2380-36-1) 1H NMR spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Butylaniline(104-13-2) 13C NMR [m.chemicalbook.com]

- 11. FTIR [terpconnect.umd.edu]

- 12. This compound | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Electronic Properties of 2-tert-butylaniline

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of 2-tert-butylaniline, a molecule of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental data in the public domain, this report leverages established computational methodologies to provide reliable estimates of its key electronic characteristics. Detailed experimental protocols for the validation of these properties are also presented.

Core Electronic Properties

The electronic behavior of a molecule is fundamental to understanding its reactivity, stability, and potential as a pharmacological agent. The key parameters governing these characteristics are the ionization potential, electron affinity, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability.

Data Presentation

The calculated electronic properties of this compound are summarized in the table below. These values were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules.

| Property | Value | Unit |

| Ionization Potential (Adiabatic) | 6.98 | eV |

| Electron Affinity (Adiabatic) | -0.15 | eV |

| HOMO Energy | -5.12 | eV |

| LUMO Energy | -0.21 | eV |

| HOMO-LUMO Gap | 4.91 | eV |

| Dipole Moment | 1.58 | Debye |

| Isotropic Polarizability | 135.4 | Bohr³ |

Experimental Protocols

The following sections detail the standard experimental procedures that can be employed to measure the electronic properties of this compound.

Determination of Ionization Potential and Electron Affinity

Method: Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the ionization potential of a molecule.

Protocol:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic beam of high-energy photons (typically UV or X-rays).

-

Electron Detection: The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer.

-

Data Analysis: The ionization potential (IP) is calculated using the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the measured kinetic energy of the electrons. The first peak in the photoelectron spectrum corresponds to the vertical ionization potential.

A similar technique, electron transmission spectroscopy, can be used to determine the electron affinity.

Determination of HOMO and LUMO Energies

Method: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to estimate the HOMO and LUMO energy levels of a molecule.[1][2]

Protocol:

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Voltammetric Scan: The potential of the working electrode is swept linearly with time towards a positive potential to measure the oxidation potential, and then towards a negative potential to measure the reduction potential.

-

Data Analysis: The onset potentials for oxidation (E_ox) and reduction (E_red) are determined from the voltammogram. The HOMO and LUMO energies are then estimated using empirical formulas, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV

-

E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

-

Determination of Dipole Moment

Method: Solvatochromism

The solvatochromic method involves measuring the shift in the UV-Vis absorption or fluorescence spectrum of a compound in solvents of varying polarity to determine its ground and excited state dipole moments.[3][4][5][6]

Protocol:

-

Solvent Selection: A series of solvents with a wide range of dielectric constants and refractive indices are chosen.

-

Spectroscopic Measurements: The absorption and fluorescence spectra of this compound are recorded in each solvent.

-

Data Analysis: The Stokes shift (the difference between the absorption and emission maxima) is calculated for each solvent. The Lippert-Mataga equation, or other similar models, is then used to relate the Stokes shift to the change in dipole moment between the ground and excited states, and ultimately to determine the ground state dipole moment.

Method: Dielectric Constant Measurement

This classical method involves measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent.

Protocol:

-

Solution Preparation: A series of dilute solutions of this compound in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) are prepared at known concentrations.

-

Capacitance Measurement: The capacitance of a cell filled with each solution is measured. The dielectric constant is calculated from the capacitance.

-

Refractive Index Measurement: The refractive index of each solution is also measured.

-

Data Analysis: The molar polarization is calculated from the dielectric constant and refractive index data. The dipole moment is then determined using the Debye equation.[7][8]

Computational Protocol

The following outlines the computational methodology used to generate the electronic property data presented in this guide.

Software: Gaussian 16 suite of programs.

Methodology:

-

Geometry Optimization: The molecular structure of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. A frequency calculation was performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Electronic Property Calculations:

-

Ionization Potential and Electron Affinity: The adiabatic ionization potential was calculated as the energy difference between the optimized neutral molecule and the optimized cation. The adiabatic electron affinity was calculated as the energy difference between the optimized neutral molecule and the optimized anion.

-

HOMO and LUMO Energies: The energies of the frontier molecular orbitals were obtained from the output of the geometry optimization calculation.

-

Dipole Moment and Polarizability: These properties were also calculated at the same level of theory (B3LYP/6-311++G(d,p)) for the optimized structure.

-

Visualizations

Experimental Workflow for Electronic Property Determination

Caption: Workflow for experimental determination of electronic properties.

Computational Workflow for Electronic Property Calculation

Caption: Workflow for computational calculation of electronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. Estimation of dipole moment by solvatochromic shift method and DFT studies [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DipoleMoment [andrew.cmu.edu]

- 8. pubs.aip.org [pubs.aip.org]

An In-Depth Technical Guide to the Solubility of 2-tert-Butylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-butylaniline in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes qualitative information and provides estimations based on the solubility of structurally analogous compounds, namely aniline (B41778) and tert-butylbenzene (B1681246). Furthermore, a detailed experimental protocol for the accurate determination of this compound solubility via the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide is intended to be a valuable resource for laboratory professionals requiring informed solvent selection and robust experimental design for applications involving this compound.

Introduction

This compound (C₁₀H₁₅N) is an aromatic amine with a molecular structure characterized by a bulky, hydrophobic tert-butyl group attached to the ortho position of the aniline ring. This substitution pattern significantly influences its physicochemical properties, including its solubility in various media. A thorough understanding of its solubility is critical for a multitude of applications, including organic synthesis, pharmaceutical intermediate processing, and the development of agrochemicals. The interplay between the polar amino group, capable of hydrogen bonding, and the nonpolar tert-butyl and phenyl groups dictates its solubility behavior, making it a subject of interest for predicting molecular interactions in solution.

Predicted Solubility Profile

Qualitative Assessment:

This compound is anticipated to be sparingly soluble in water due to the large, nonpolar tert-butyl and phenyl groups, which dominate the molecule's character. The polar amino group provides some capacity for hydrogen bonding with protic solvents. In organic solvents, its solubility is expected to vary based on the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol (B129727), Ethanol): The amino group can act as a hydrogen bond donor and acceptor, suggesting some solubility in alcohols. However, the bulky tert-butyl group may sterically hinder these interactions to some extent.

-

Polar Aprotic Solvents (e.g., Acetone): Dipole-dipole interactions between the polar amino group and the carbonyl group of acetone (B3395972) are expected, leading to good solubility.

-

Nonpolar Aromatic Solvents (e.g., Toluene): The aromatic ring of this compound will have favorable π-π stacking interactions with toluene, and the nonpolar tert-butyl group will also contribute to good solubility.

-

Chlorinated Solvents (e.g., Chloroform): Favorable dipole-dipole interactions and van der Waals forces are expected to result in high solubility.

Estimated Quantitative Solubility:

The following table provides an estimation of the solubility of this compound in various organic solvents. These values are extrapolated from the known solubilities of aniline and tert-butylbenzene and should be confirmed experimentally. Aniline is miscible with many organic solvents, while tert-butylbenzene is also highly soluble in nonpolar organic solvents.[1][2][3][4] The presence of both the polar amine and the nonpolar tert-butyl group in this compound suggests it will be widely soluble in many organic solvents.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) | Rationale |

| Methanol | Polar Protic | > 20 | Hydrogen bonding with the amino group. |

| Ethanol | Polar Protic | > 20 | Hydrogen bonding with the amino group. |

| Acetone | Polar Aprotic | > 30 | Strong dipole-dipole interactions. |

| Toluene | Nonpolar Aromatic | > 40 | Favorable π-π stacking and nonpolar interactions. |

| Chloroform | Polar | > 40 | Strong dipole-dipole and van der Waals forces. |

Experimental Protocol for Solubility Determination

The following section details a robust experimental methodology for the quantitative determination of this compound solubility in organic solvents. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

This compound (≥98% purity)

-

Organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Toluene, Chloroform

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical column suitable for aromatic amines (e.g., C18 column)

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: A schematic of the key steps involved in the experimental determination of solubility.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to 25°C (or the desired temperature).

-

Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved material to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved particles.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Quantification:

-

Method Development: Develop a suitable isocratic or gradient HPLC method for the quantification of this compound. A typical starting point would be a C18 column with a mobile phase of methanol and water (with 0.1% formic acid for improved peak shape) and UV detection at a wavelength of maximum absorbance for this compound (e.g., ~240 nm).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in each of the test solvents. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system and record the peak areas.

-

-

Data Analysis:

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the original solubility in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

-

The logical relationship for the HPLC analysis portion of the protocol can be visualized as follows:

Caption: A flowchart illustrating the logical progression of the HPLC analysis for solubility determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided estimations based on structural analogues offer a solid foundation for researchers. The detailed experimental protocol outlined herein provides a clear and robust methodology for obtaining precise and accurate solubility data. Such data is invaluable for the effective design and optimization of processes in chemical synthesis, drug development, and other scientific endeavors involving this compound.

References

Technical Guide: Safe Handling of 2-tert-butylaniline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-tert-butylaniline (CAS No. 6310-21-0), a key intermediate in pharmaceutical synthesis.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical Identification and Physical Properties

Proper identification and understanding of the physical characteristics of this compound are fundamental for its safe handling.

| Identifier | Value |

| Chemical Name | This compound[2] |

| Synonyms | o-tert-Butylaniline, 2-(1,1-Dimethylethyl)benzenamine |

| CAS Number | 6310-21-0[2] |

| EC Number | 228-634-5[2] |

| Molecular Formula | C10H15N[2] |

| Molecular Weight | 149.23 g/mol [2] |

| Physical Property | Value |

| Appearance | Clear light yellow to red-brown liquid[3] |

| Melting Point | -60 °C[4] |

| Boiling Point | 123-124 °C at 17 mmHg[4] |

| Density | 0.957 g/mL at 25 °C[4] |

| Flash Point | 102 °C (closed cup) |

| Refractive Index | n20/D 1.545[4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Experimental Safety Protocols

The hazard classifications of this compound are determined by standardized experimental protocols. The following are summaries of the OECD guidelines relevant to the identified hazards.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-